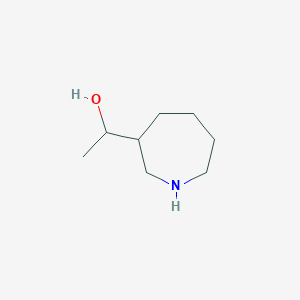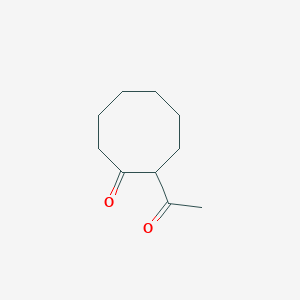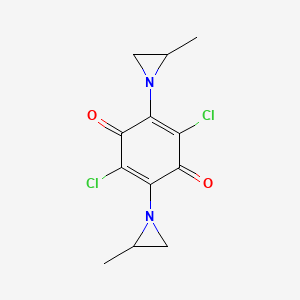![molecular formula C19H14Cl2N4O2S B14001360 1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 3434-14-8](/img/structure/B14001360.png)
1-Benzyl-2-[(3,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazo[4,5-d]pyridazine-4,7-dione,2-[[(3,4-dichlorophenyl)methyl]thio]-5,6-dihydro-1-(phenylmethyl)- is a complex heterocyclic compound.
準備方法
The synthesis of 1H-Imidazo[4,5-d]pyridazine-4,7-dione,2-[[(3,4-dichlorophenyl)methyl]thio]-5,6-dihydro-1-(phenylmethyl)- involves multiple steps. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are typically mild, allowing for the inclusion of various functional groups. Industrial production methods often involve the use of transition-metal-free strategies, which are efficient and convenient for preparing diverse derivatives .
化学反応の分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nickel catalysts for cyclization and proto-demetallation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with α-azidoenones can yield trisubstituted imidazoles .
科学的研究の応用
1H-Imidazo[4,5-d]pyridazine-4,7-dione,2-[[(3,4-dichlorophenyl)methyl]thio]-5,6-dihydro-1-(phenylmethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets . In industry, it is used in the development of new materials with unique properties .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it can act as a cation in the preparation of high-energy compounds, where ionic bonds, hydrogen bonds, and π–π interactions play a crucial role . These interactions contribute to the compound’s high density and excellent performance in various applications.
類似化合物との比較
Similar compounds to 1H-Imidazo[4,5-d]pyridazine-4,7-dione,2-[[(3,4-dichlorophenyl)methyl]thio]-5,6-dihydro-1-(phenylmethyl)- include other pyridazinones and imidazoles. For example, 2-Butyl-5,6-Dihydro-1h-Imidazo[4,5-D]Pyridazine-4,7-Dione is a related compound with similar structural features
特性
CAS番号 |
3434-14-8 |
|---|---|
分子式 |
C19H14Cl2N4O2S |
分子量 |
433.3 g/mol |
IUPAC名 |
3-benzyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C19H14Cl2N4O2S/c20-13-7-6-12(8-14(13)21)10-28-19-22-15-16(18(27)24-23-17(15)26)25(19)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,23,26)(H,24,27) |
InChIキー |
PRSJWZIQCVVILF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


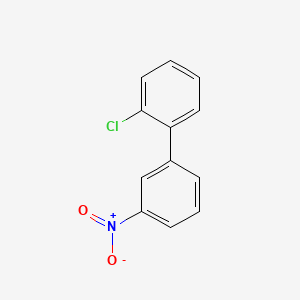
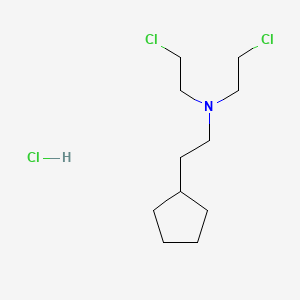
![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
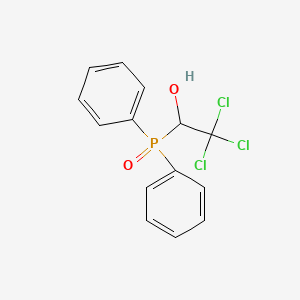
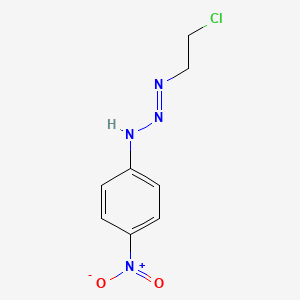


![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
